molecular formula C18H19F3N2O2S B13417570 Triflupromazine Sulfone

Triflupromazine Sulfone

Cat. No.: B13417570
M. Wt: 384.4 g/mol
InChI Key: IQPWLKFDSUDGJK-UHFFFAOYSA-N
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Description

Triflupromazine Sulfone is a useful research compound. Its molecular formula is C18H19F3N2O2S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H19F3N2O2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)26(24,25)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

IQPWLKFDSUDGJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

Overview of Phenothiazine Derivatives and Their Chemical Transformations

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing a sulfur and a nitrogen atom. This core structure is amenable to various chemical modifications, leading to a wide array of derivatives with diverse applications. One of the most significant chemical transformations that phenothiazine (B1677639) derivatives undergo is oxidation.

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This oxidation can be achieved through various chemical and electrochemical methods. A common laboratory method for the synthesis of phenothiazine sulfones involves the use of oxidizing agents such as hydrogen peroxide in glacial acetic acid. researchgate.netwikipedia.orglgcstandards.com The oxidation process often proceeds through a radical cation intermediate. medchemexpress.comnih.gov This transformation is not only a synthetic route but also mimics the metabolic pathways that these compounds undergo in biological systems and their degradation in the environment.

The general transformation can be represented as: Phenothiazine → Phenothiazine Sulfoxide (B87167) → Phenothiazine Sulfone

This oxidative transformation significantly alters the physicochemical properties of the parent phenothiazine molecule, including its polarity and potential biological activity.

Significance of Oxidized Metabolites and Degradation Products in Chemical and Environmental Sciences

The study of oxidized metabolites and degradation products of pharmaceuticals like Triflupromazine (B1683245) is of paramount importance in both chemical and environmental sciences.

In the field of analytical chemistry, the availability of pure forms of metabolites such as Triflupromazine Sulfone is crucial for the development and validation of analytical methods. These methods are essential for monitoring the parent drug and its metabolites in biological samples and for conducting pharmacokinetic studies. Reference standards of metabolites ensure the accuracy and reliability of these analytical techniques. lgcstandards.com

From an environmental perspective, understanding the fate of pharmaceuticals and their degradation products is a growing area of concern. Studies have shown that trifluoromethylated phenothiazine (B1677639) drugs, including triflupromazine, are not readily biodegradable. nih.gov They can undergo transformations in the aquatic environment, such as photolysis, leading to the formation of products like sulfoxides. nih.gov Research indicates that these transformation products can be persistent in the environment. nih.gov Therefore, investigating the formation and persistence of compounds like this compound is vital for assessing the environmental impact of the parent drug. In one study on the biodegradation of phenothiazine in an experimental aquatic ecosystem, phenothiazine sulfone was detected as a metabolite. nih.gov

Research Rationale and Scope for Focused Investigations on Triflupromazine Sulfone

Chemical Oxidation Routes to Sulfone Formation

Chemical oxidation represents a conventional approach to synthesizing phenothiazine (B1677639) sulfones. This process involves the use of strong oxidizing agents that can sequentially oxidize the sulfide (B99878) group.

The synthesis of phenothiazine sulfoxides and sulfones can be accomplished using various non-enzymatic oxidants. Hydrogen peroxide (H₂O₂) is a commonly employed reagent for this transformation. nih.govljmu.ac.ukresearchgate.net The reaction typically proceeds in two stages: the initial oxidation of the sulfur atom in the phenothiazine ring yields the corresponding sulfoxide (B87167). ljmu.ac.ukresearchgate.net Subsequent oxidation of the sulfoxide under more forceful conditions or with stronger oxidizing agents leads to the formation of the sulfone. ljmu.ac.uk

The Baeyer-Villiger oxidation, which often utilizes peracids, is a well-established method for converting ketones to esters but also finds application in the oxidation of sulfides. beilstein-journals.org Reagents like peracetic acid can effectively oxidize sulfides first to sulfoxides and then to sulfones. beilstein-journals.org The oxidation of phenothiazine derivatives with hydrogen peroxide in acidic media, such as acetic acid, has been shown to produce the corresponding sulfoxide with no cleavage of the side chain. researchgate.net Further oxidation to the sulfone is also possible. ljmu.ac.uk In some cases, the autoxidation of other molecules in a formulation, such as benzyl (B1604629) alcohol, can lead to the formation of hydrogen peroxide, which in turn can drive the degradation of phenothiazine drugs to their oxidized forms. ljmu.ac.uk

The oxidation of phenothiazines like triflupromazine is a multi-step process that typically involves radical intermediates. The initial step is a one-electron oxidation that removes an electron from the molecule, leading to the formation of a relatively stable cation radical. researchgate.netresearchgate.netresearchgate.net This radical species is often colored, with phenothiazine cation radicals exhibiting a characteristic pink or red hue. researchgate.net

Studies on various phenothiazine derivatives indicate that the sulfur atom is more susceptible to oxidation than the tertiary amine on the alkyl side chain. mdpi.com The cation radical can then undergo further reactions. In the context of sulfone formation, the cation radical is further oxidized, ultimately leading to the sulfoxide. researchgate.net A subsequent, more energy-intensive oxidation step is required to convert the sulfoxide to the sulfone. ljmu.ac.uk The kinetics of oxidation can be influenced by the specific oxidant used and the reaction conditions. For instance, the oxidation of chlorpromazine (B137089) by Iron (III) was found to be first order with respect to each reactant. calstate.edu The reactivity and the specific oxidation pathway can also be affected by steric effects from the side chain. researchgate.net

Electrochemical Synthesis and Redox Processes

Electrochemical methods offer a green and highly controllable alternative for synthesizing drug metabolites, including sulfones. bham.ac.uk By precisely controlling the applied potential or current, it is possible to selectively generate oxidized species like this compound.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of phenothiazines. nih.govchemrxiv.org For phenothiazine derivatives, CV scans typically reveal multiple oxidation events. The first oxidation peak, often observed as a reversible or quasi-reversible process at lower potentials, corresponds to a one-electron transfer to form the cation radical (e.g., TFPZ•⁺). chemrxiv.orgacs.org At higher anodic potentials, subsequent irreversible oxidation peaks appear. nih.govchemrxiv.org These peaks are associated with the formation of more oxidized species, including the sulfoxide and, at even higher potentials, the sulfone. nih.govchemrxiv.org

The electrochemical oxidation of trifluoperazine (B1681574), a closely related compound, shows four distinct oxidation peaks. researchgate.net Similarly, studies on chlorpromazine (CPZ) show an initial reversible redox reaction to form the radical cation, followed by irreversible processes at higher potentials that generate new chemical species. nih.gov The formation of both sulfoxide (SO) and sulfone (SO₂) metabolites has been achieved for phenothiazines on a multi-milligram scale using controlled-current electrolysis, a bulk electrosynthesis technique related to chronoamperometry. nih.govchemrxiv.org By adjusting the applied current, the ratio of starting material, sulfoxide, and sulfone can be controlled. For instance, in the electrosynthesis of 2-chlorophenothiazine (B30676) (2CPTZ) metabolites, increasing the current from 0.5 mA to 1.0 mA significantly changed the product ratio, favoring the formation of the sulfoxide. chemrxiv.org

Table 1: Effect of Current on Electrosynthesis of 2CPTZ Metabolites chemrxiv.org

Applied Current (mA)Max Voltage (V)Product Ratio (2CPTZ : 2CPTZ-SO : 2CPTZ-SO₂)
0.53.20223 : 13 : 1
1.03.711 : 16 : 1

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Visible) to monitor and identify species generated at the electrode surface in real-time. This method has been instrumental in confirming the reaction mechanisms for phenothiazine oxidation. researchgate.netmdpi.com

During the electrochemical oxidation of chlorpromazine in acidic media, UV-Vis spectroelectrochemistry detects the formation of a colored cation radical intermediate at the first anodic peak. researchgate.net This radical is then observed to be consumed in a subsequent one-electron oxidation at a second, higher potential peak, leading to the generation of the sulfoxide. researchgate.net It was observed during the oxidation of 2-chlorophenothiazine (2CPTZ) that the solution changed color from clear to pink and then to dark green as the voltage increased, indicating the formation of different radical species. researchgate.net The pink color is associated with the one-electron oxidation that forms the radical cation, which exhibits a broad visible spectral band around 520 nm. researchgate.net This provides direct evidence for the radical intermediate on the pathway to sulfoxide and sulfone formation.

Structure-Electroactivity Relationships (SeAR) explore how the chemical structure of a molecule influences its electrochemical behavior, such as its oxidation potential. bham.ac.uk For phenothiazine derivatives, the nature of the substituent on the phenothiazine ring significantly impacts the ease of oxidation. nih.gov

Studies have established clear SeAR trends among phenothiazine analogues. researchgate.netnih.gov The presence of an electron-withdrawing group, such as the trifluoromethyl (-CF₃) group in Triflupromazine or a chlorine group in Chlorpromazine, generally makes the phenothiazine core more difficult to oxidize. nih.gov This is reflected in higher initial oxidation potentials compared to analogues with less electron-withdrawing or electron-donating substituents. nih.gov For example, the initial oxidation potential for 2-chlorophenothiazine (2CPTZ) is significantly higher than for phenothiazines with a thiomethyl group. nih.gov Furthermore, the nature of the side chain also plays a role; removing the alkyl side chain (as in the free NH analogue 2CPTZ) makes the compound easier to oxidize compared to its N-alkylated counterparts like chlorpromazine (CPZ). nih.gov

Table 2: Initial Oxidation Potentials for Selected Phenothiazine Analogues nih.govchemrxiv.org

CompoundSubstituent (at C2)Side ChainInitial Oxidation Potential (Epa1 vs Fc/Fc+)
2-Chlorophenothiazine (2CPTZ)-Cl-H0.376 V
Chlorpromazine (CPZ)-Cl-(CH₂)₃N(CH₃)₂0.595 V

This SeAR understanding is crucial for designing targeted electrochemical syntheses, as it allows for the prediction of the required potentials to initiate the oxidation cascade that ultimately leads to sulfone formation. chemrxiv.org

Biotransformation Pathways to this compound (In Vitro / Non-Clinical)

The formation of this compound from its parent compound, triflupromazine, is a key metabolic process observed in non-clinical and in vitro settings. This transformation primarily involves the oxidation of the sulfur atom within the phenothiazine ring structure.

Enzymatic S-Oxidation Mechanisms

The enzymatic conversion of triflupromazine to its sulfone metabolite is a two-step oxidative process. The initial and major metabolic step for many phenothiazines is S-oxidation to form the corresponding sulfoxide. moca.net.ua This sulfoxide can then undergo further oxidation to yield the sulfone derivative. nih.gov

The proposed mechanism for this enzymatic S-oxidation involves the following stages:

Initial Oxidation to Sulfoxide : The sulfur atom in the phenothiazine ring of triflupromazine is oxidized to form triflupromazine sulfoxide. This is a common metabolic pathway for phenothiazine drugs. moca.net.uapharmacompass.comnih.gov

Further Oxidation to Sulfone : The triflupromazine sulfoxide acts as an intermediate and is subsequently oxidized at the same sulfur atom to form this compound. nih.gov This second oxidation step results in a more stable metabolite compared to the sulfoxide due to the presence of two oxygen atoms bonded to the sulfur. chemrxiv.org

This sequential oxidation highlights a significant route in the hepatic biotransformation of triflupromazine. nih.gov

Role of Specific Cytochrome P450 Isoenzymes and Other Oxidoreductases

The oxidative metabolism of phenothiazines, including the formation of sulfone metabolites, is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govjwatch.org While specific data for this compound formation is detailed, studies on analogous phenothiazines provide significant insights.

Cytochrome P450 Isoenzymes : Research on various phenothiazines implicates several CYP isoenzymes in their metabolism.

CYP1A2 : This isoform is a major contributor to the metabolism of several antipsychotics, including phenothiazines like clozapine (B1669256) and olanzapine. researchgate.net It is identified as the primary isoform for chlorpromazine's 5-sulfoxidation.

CYP2D6 : This enzyme is involved in the metabolism of numerous antipsychotics. researchgate.net For thioridazine (B1682328), CYP2D6 mediates the formation of its 2-sulfoxide, but not the subsequent oxidation to the 2-sulfone. moca.net.ua Studies on perphenazine (B1679617) also show that CYP2D6 is one of the isoforms capable of mediating its metabolism. nih.gov

CYP3A4 : Along with CYP1A2 and CYP2D6, CYP3A4 plays a role in the metabolism of about 23% of antipsychotics. researchgate.net It contributes significantly to the N-dealkylation of perphenazine. nih.gov

Other Oxidoreductases : Besides the CYP450 system, other enzymes contribute to the oxidative metabolism of xenobiotics.

Flavin-containing monooxygenases (FMOs) : FMOs are significant non-CYP450 enzymes in drug metabolism, catalyzing the N- and S-oxygenation of various compounds. nih.govresearchgate.net Studies with purified microsomal mixed-function amine oxidase have shown that it preferentially catalyzes N-oxidation of the piperazine (B1678402) side chain in phenothiazines like trifluoperazine, with no detectable oxidation of the sulfur atom in the phenothiazine ring. nih.gov However, FMOs like FMO3 are known to be involved in the N-oxidation of trifluoperazine. nih.govresearchgate.net

NADPH-dependent Oxygenases : An NADPH-dependent oxygenase located in liver microsomes has been shown to catalyze the conversion of a chlorpromazine metabolite sulfoxide to its corresponding sulfone, indicating a non-CYP pathway may also be involved in the final oxidation step. nih.gov

Table 1: Enzymes Implicated in Phenothiazine Metabolism
Enzyme FamilySpecific Isoenzyme/TypeRole in Phenothiazine MetabolismReference
Cytochrome P450 (CYP)CYP1A2Primary isoform for chlorpromazine 5-sulfoxidation; metabolizes several antipsychotics. researchgate.net
CYP2D6Metabolizes numerous antipsychotics; involved in thioridazine 2-sulfoxide formation. moca.net.uaresearchgate.net
CYP3A4Contributes to the metabolism of ~23% of antipsychotics. researchgate.netnih.gov
Other OxidoreductasesFlavin-containing Monooxygenases (FMOs)Primarily catalyze N-oxidation of the piperazine side chain. nih.govnih.gov
NADPH-dependent OxygenaseCatalyzes the conversion of chlorpromazine sulfoxide to sulfone in liver microsomes. nih.gov

In Vitro Studies of Metabolic Transformation from Parent Phenothiazines

In vitro experiments using animal models, particularly rat liver microsomes, have been instrumental in elucidating the metabolic pathways of phenothiazines. These studies confirm that S-oxidation is a major route of biotransformation.

In a study on didesmethylchlorpromazine in rats, high levels of the corresponding sulfoxide and sulfone were measured in peripheral tissues following administration. nih.gov The study further demonstrated that an NADPH-dependent oxygenase in liver microsomes catalyzed the conversion of the sulfoxide metabolite to the sulfone. nih.gov It was estimated that at least 50% of the initial dose was converted to the sulfone metabolite. nih.gov

A thin-layer chromatographic method developed to measure trifluoperazine and its metabolites in rat tissues could also assay trifluoperazine sulfoxide, though it was found to be a minor biotransformation product in tissues in that specific study. nih.gov

Comparative studies on five different phenothiazines in rats showed varying effects on hepatic CYP isoenzymes, suggesting that the specific structure of the phenothiazine influences its metabolic profile and interaction with these enzymes. nih.gov For instance, trifluoperazine and perphenazine had less effect on CYP subfamilies compared to chlorpromazine or thioridazine at the doses administered. nih.gov

These in vitro findings underscore the liver's capacity to extensively metabolize phenothiazines through oxidative pathways, leading to the formation of sulfone derivatives. nih.govnih.gov

Degradation-Induced Formation of this compound

This compound can also be formed through non-enzymatic chemical degradation processes, primarily driven by oxidation and photolysis.

Oxidative Degradation Processes in Aqueous and Non-Aqueous Media

Phenothiazines, including triflupromazine, are susceptible to chemical oxidation, which can lead to the formation of sulfoxides and sulfones. moca.net.uachemrxiv.org This degradation can occur under various stress conditions.

Aqueous Media : In aqueous solutions, triflupromazine can undergo oxidative degradation. researchgate.netresearchgate.net The stability of trifluoperazine, a related compound, was investigated under stress oxidation conditions, highlighting the susceptibility of the phenothiazine core to such degradation. researchgate.net The presence of oxidizing agents, such as potassium persulfate, can facilitate oxidative coupling reactions with triflupromazine hydrochloride in aqueous solutions. researchgate.net

Non-Aqueous Media : Studies on fluphenazine (B1673473) decanoate (B1226879) in oily solutions showed that oxidation can occur via hydroperoxides formed from the autoxidation of the oil vehicle. ljmu.ac.uk This suggests a potential pathway for the degradation of other phenothiazines in similar non-aqueous formulations.

Electrochemical Oxidation : Electrochemical methods have been developed to synthesize the S-oxide metabolites of phenothiazines. chemrxiv.orgmdpi.com This process involves a one-electron oxidation of the phenothiazine to afford a radical cation, which is then intercepted by a hydroxide (B78521) source (like water) to form the sulfoxide, and further oxidation can produce the sulfone. mdpi.com

Photolytic Transformation Pathways and Quantum Yields

Phenothiazine derivatives are known to be photolabile, and exposure to light, particularly ultraviolet (UV) radiation, can induce degradation pathways that form sulfone products. semanticscholar.orgnih.govscispace.com

Photodegradation Pathway : The photodegradation of phenothiazines often involves the formation of a highly reactive radical cation upon absorption of light energy. nih.govpnas.org This radical can then react with oxygen, leading to the formation of the sulfoxide. semanticscholar.org Further irradiation or oxidation can convert the sulfoxide into the corresponding sulfone. core.ac.uk

Specific Products : Solution photostudies on trifluoperazine and fluphenazine confirmed the formation of their respective sulfoxides, with subsequent oxidation to the sulfones. core.ac.uk Another study on trifluoperazine photolysis in an aqueous solution reported the formation of 3-trifluoromethyldibenzo[b,d]thiophene sulfoxide, indicating a complex series of photoreactions. nih.govethernet.edu.et LC-MS studies have identified sulfoxidation as a common degradation route for piperazine-substituted phenothiazines upon exposure to light. semanticscholar.org

Quantum Yields : The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is a characteristic parameter for each compound, representing the ratio of the number of molecules reacted to the number of photons absorbed. scispace.comethernet.edu.et However, reported quantum yield values for the same compound can vary, and specific data for the photolytic formation of this compound is not consistently documented in the literature. scispace.com The general consensus is that phenothiazines are photoreactive, and this reactivity contributes to their degradation. semanticscholar.orgnih.govcore.ac.uk

Table 2: Degradation Pathways Leading to Sulfone Formation
Degradation TypeMechanism/ProcessKey Intermediates/ProductsReference
Oxidative DegradationChemical oxidation in aqueous or non-aqueous media.Sulfoxide, Sulfone chemrxiv.orgresearchgate.netljmu.ac.uk
Photolytic TransformationUV light-induced degradation.Radical cation, Sulfoxide, Sulfone semanticscholar.orgnih.govcore.ac.uk

Characterization of Photoproducts and Degradation Intermediates

The characterization of triflupromazine's degradation products, including the sulfone, is crucial for understanding its stability profile. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques used to separate, identify, and quantify these intermediates. core.ac.ukresearchgate.netmdpi.com

A comparative photostability study of several piperazine-substituted phenothiazines, including trifluoperazine (a closely related compound), provides significant insight. The study confirmed that under light exposure, the primary degradation pathway is sulphoxidation. It was observed that the sulphoxides of both trifluoperazine and fluphenazine were formed, with further oxidation leading to the creation of the respective sulphones. core.ac.uk

In studies of other phenothiazines like chlorpromazine, LC-MS has been used to identify a range of photoproducts. For example, after irradiation, products such as chlorpromazine sulfoxide and 2-hydroxypromazine (B30050) sulfoxide were identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com The formation of a sulfone from a phenothiazine involves a mass increase corresponding to the addition of two oxygen atoms (∆m = 32 u) compared to the parent compound.

While specific detailed spectral data for this compound from photoproduct studies is not extensively published, the analytical approach is well-established. The process involves subjecting triflupromazine solutions to stress conditions, such as UV light, and then analyzing the resulting mixture. core.ac.ukresearchgate.net The identification of this compound would be confirmed by observing a chromatographic peak with a molecular ion in the mass spectrum corresponding to its molecular weight (384.42 g/mol ). lgcstandards.com

The table below summarizes the key degradation intermediates of triflupromazine and related phenothiazines identified in stability studies, along with the methods used for their characterization.

Parent CompoundDegradation Product/IntermediateAnalytical Method(s) UsedReference(s)
TriflupromazineTriflupromazine SulfoxideHPLC, LC-MS core.ac.ukresearchgate.net
TriflupromazineThis compoundHPLC, LC-MS core.ac.uk
TrifluoperazineTrifluoperazine SulfoxideDerivative Spectrophotometry, HPTLC, HPLC core.ac.ukresearchgate.net
ChlorpromazineChlorpromazine SulfoxideLC-MS mdpi.com
PerphenazineDechloro-derivative SulfoxideLC-MS core.ac.uk
FluphenazineFluphenazine SulfoxideHPLC, LC-MS core.ac.uk
FluphenazineFluphenazine SulfoneHPLC, LC-MS core.ac.uk

Chromatographic Methodologies for Isolation, Separation, and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and their related substances. For this compound, a range of methods from High-Performance Liquid Chromatography (HPLC) to Gas Chromatography (GC) are employed to ensure its effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Triflupromazine and its related compounds, including the sulfone derivative. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and impurities. nih.govscholarsresearchlibrary.com

Method development typically involves a reversed-phase approach, utilizing a C18 column. scholarsresearchlibrary.comresearchgate.netresearchgate.net The selection of the mobile phase is optimized to achieve effective separation; a common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govscholarsresearchlibrary.comresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to maximize the response for the compounds of interest. scholarsresearchlibrary.comresearchgate.net

Validation of these HPLC methods is performed in accordance with ICH guidelines to ensure they are fit for purpose. nih.govresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.comresearchgate.net For instance, methods developed for trifluoperazine, a closely related phenothiazine, have demonstrated linearity over specific concentration ranges with high correlation coefficients (r² > 0.999). nih.govresearchgate.netnih.gov The recovery for such methods is typically expected to be high, often over 95%, demonstrating the accuracy of the method. researchgate.nettennessee.edu

Interactive Table: Typical HPLC Method Parameters for Phenothiazine Analysis

Parameter Typical Value / Condition Description
Column C18 (e.g., 250 x 4.6 mm, 5µm) researchgate.net The most common stationary phase for reverse-phase separation of non-polar to moderately polar compounds.
Mobile Phase Buffer:Acetonitrile/Methanol nih.govresearchgate.net A mixture of aqueous buffer and organic solvent allows for gradient or isocratic elution to separate compounds based on polarity.
Flow Rate 0.8 - 1.0 mL/min scholarsresearchlibrary.comresearchgate.net Controls the speed at which the mobile phase passes through the column, affecting retention time and resolution.
Detection UV at ~232-254 nm nih.govscholarsresearchlibrary.com Measures the absorbance of the analytes at a specific wavelength as they elute from the column.
Linearity Range e.g., 5-30 µg/mL scholarsresearchlibrary.com The concentration range over which the detector response is directly proportional to the analyte concentration.
LOD e.g., ~2.9 µg/mL researchgate.net The lowest concentration of an analyte that can be reliably detected by the analytical method.
LOQ e.g., ~9.9 µg/mL researchgate.net The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) >98% scholarsresearchlibrary.com The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.comnih.gov This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.comnih.gov The primary advantage is a significant reduction in analysis time, sometimes up to nine times shorter than traditional HPLC methods, without compromising separation efficiency. nih.gov

In pharmaceutical analysis, UPLC is increasingly applied for impurity profiling and quality control. mdpi.com For compounds like this compound, UPLC can provide faster and more efficient separation from the parent drug and other impurities. googleapis.com When coupled with mass spectrometry (UPLC-MS/MS), it becomes a highly powerful tool for the determination of antipsychotics and their metabolites in various biological matrices. researchgate.netnih.gov The enhanced sensitivity of UPLC systems is particularly beneficial for detecting and quantifying trace-level impurities. mdpi.com

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a valuable technique for the analysis of phenothiazines and their metabolites, provided they are volatile or can be made volatile through derivatization. nih.govusask.ca GC-MS offers high sensitivity and specificity, making it suitable for identifying and quantifying these compounds. usask.ca

The analysis of triflupromazine by GC-MS has been documented, and this methodology can be extended to its sulfone metabolite. nih.gov For complex studies, such as investigating metabolic pathways, deuterium-labeled analogues of the drug and its metabolites can be synthesized and used as internal standards in GC-MS assays. usask.ca This approach allows for accurate kinetic studies of metabolites in biological systems. usask.ca

Preparative Liquid Chromatography for Isolation of this compound

Preparative Liquid Chromatography is a crucial technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis. researchgate.netnih.gov To characterize this compound fully, it is often necessary to isolate it from degradation mixtures or synthetic preparations to obtain a pure reference standard. lgcstandards.com

The process involves scaling up an analytical HPLC method to a preparative scale, which requires using larger columns and higher flow rates. researchgate.net The goal is to maximize the throughput while maintaining adequate resolution to separate the target compound from impurities. mdpi.com Besides preparative HPLC, other techniques like high-speed counter-current chromatography (HSCCC) can also be employed for the preparative separation of compounds from complex mixtures. nih.gov The isolated this compound can then be used for definitive structural elucidation by techniques like NMR and for calibrating analytical methods.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization of pharmaceutical impurities due to its exceptional sensitivity and specificity. americanpharmaceuticalreview.com It provides vital information on molecular weight and structure, which is essential for identifying unknown degradation products like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the identification and structural elucidation of pharmaceutical impurities. researchgate.nethpst.cz This method allows for the separation of impurities from the API, followed by their characterization through mass analysis. americanpharmaceuticalreview.com

The initial step in the analysis involves obtaining the molecular weight of the impurity using a full scan MS experiment. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and, consequently, the elemental composition of the molecular ion, which is a critical piece of information for identifying an unknown compound. americanpharmaceuticalreview.comhpst.cz

Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns of both the API and the impurity. americanpharmaceuticalreview.com By comparing the fragmentation spectrum of the impurity with that of the parent drug, structural similarities and differences can be deduced. For this compound, the addition of two oxygen atoms to the sulfur atom of the phenothiazine ring results in a predictable mass shift of +32 Da compared to Triflupromazine. The fragmentation pattern would show characteristic losses and fragment ions that confirm the sulfone structure. usask.ca Advanced fragmentation techniques can provide even more detailed structural information for a definitive characterization of impurities. sciex.com

Interactive Table: Mass Spectrometric Data for Triflupromazine and this compound

Compound Molecular Formula Molecular Weight (Da) Precursor Ion [M+H]⁺ (m/z) Key Identifier
Triflupromazine C₁₈H₁₉F₃N₂S nih.gov 352.42 353.1294 nih.gov Parent Drug
This compound C₁₈H₁₉F₃N₂O₂S lgcstandards.com 384.42 lgcstandards.com ~385.12 Degradation Product / Impurity (+32 Da shift)

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing the degradation products of triflupromazine, including its sulfone derivative. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The application of GC-MS has been crucial in identifying chemical warfare agent residues and their degradation products in environmental samples. nih.gov This highlights the technique's capability to detect and unequivocally identify trace amounts of specific compounds in complex matrices. nih.gov For this compound, GC-MS can be employed to analyze samples from forced degradation studies, helping to establish the degradation pathways of the parent drug. The retention time of this compound in the gas chromatogram provides an initial identification point, which is then confirmed by its mass spectrum. The mass spectrometer can be operated in either full scan mode, to acquire a broad range of mass-to-charge ratios, or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. thermofisher.comrjstonline.com

Table 1: Key Aspects of GC-MS Analysis for this compound

Parameter Description Relevance to this compound Analysis
Sample Introduction The sample is vaporized in a heated injector. Ensures this compound is in the gas phase for separation.
Gas Chromatography Separation of compounds based on their volatility and interaction with the column's stationary phase. thermofisher.com Separates this compound from the parent drug and other degradation products.
Ionization Typically Electron Impact (EI) ionization is used, which bombards the molecules with electrons, causing fragmentation. rjstonline.com The resulting fragmentation pattern is characteristic of this compound and aids in its identification.
Mass Analysis Ions are separated based on their mass-to-charge ratio (m/z). thermofisher.com Provides the mass spectrum, which is a unique fingerprint of the compound.
Detection The separated ions are detected, and their abundance is recorded. Generates the data for the mass spectrum.

High-Resolution Accurate Mass Spectrometry (HRMS) for Unambiguous Identification

High-Resolution Accurate Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is instrumental in determining the elemental composition of a compound and thus, its unambiguous identification. oup.com This technique is particularly valuable when differentiating between compounds with the same nominal mass but different elemental formulas.

For the analysis of this compound, HRMS, often coupled with liquid chromatography (LC-HRMS), offers significant advantages. It allows for the confident identification of the sulfone metabolite in complex biological or environmental samples. core.ac.uk The high resolving power of the mass spectrometer enables the separation of ions with very similar mass-to-charge ratios, reducing the likelihood of isobaric interferences. oup.com Furthermore, data-independent acquisition methods can be employed to collect fragmentation data for all ions present in a sample, aiding in the structural elucidation of unknown compounds. core.ac.uk Large spectral libraries are often used in conjunction with HRMS to rapidly screen for and identify a wide range of compounds in forensic and other applications. sciex.comsciex.com

Table 2: Comparison of Standard MS and HRMS for this compound Identification

Feature Standard Mass Spectrometry (e.g., Quadrupole) High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap)
Mass Accuracy Typically provides nominal mass (integer values). Provides accurate mass measurements to several decimal places. oup.com
Resolving Power Lower, may not distinguish between ions with very similar m/z values. Higher, can resolve isobaric interferences. oup.com
Confidence in Identification Good, but can be ambiguous for compounds with the same nominal mass. High, allows for the determination of elemental composition and unambiguous identification. oup.com
Application for this compound Suitable for initial screening and quantification. Essential for definitive identification, especially in complex matrices, and for structural elucidation of novel degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules, including this compound. uoanbar.edu.iqnanoqam.ca It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. uomustansiriyah.edu.iq

In the case of this compound, NMR analysis would be crucial to confirm the oxidation of the sulfur atom in the phenothiazine ring. The chemical shifts of the protons and carbons adjacent to the sulfone group would be significantly different from those in the parent triflupromazine molecule. The ¹H NMR spectrum would show the number of different types of protons and their neighboring environments through spin-spin splitting patterns. uoanbar.edu.iq The ¹³C NMR spectrum would reveal the number of different carbon environments. uomustansiriyah.edu.iq Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment. murdoch.edu.au

Table 3: Expected NMR Spectral Features for this compound

NMR Experiment Information Provided Expected Observations for this compound
¹H NMR Number of chemically distinct protons, their chemical environment (chemical shift), and neighboring protons (spin-spin splitting). uoanbar.edu.iq Downfield shift of aromatic protons adjacent to the sulfone group compared to triflupromazine. The signals for the piperazine side chain protons would also be present.
¹³C NMR Number of chemically distinct carbons and their chemical environment. uomustansiriyah.edu.iq Downfield shift of the carbon atoms attached to the sulfone group.
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other. murdoch.edu.au Correlations between adjacent protons in the aromatic rings and the piperazine side chain.
HSQC (Heteronuclear Single Quantum Coherence) Shows direct one-bond correlations between protons and the carbons they are attached to. murdoch.edu.au Correlation between each proton and its directly bonded carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) Shows longer-range (2-3 bond) correlations between protons and carbons. murdoch.edu.au Correlations between protons and carbons separated by two or three bonds, confirming the overall connectivity of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study polymorphism. americanpharmaceuticalreview.comsci-hub.st Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles—FTIR on the absorption of infrared radiation and Raman on the inelastic scattering of laser light. americanpharmaceuticalreview.com

For this compound, the most significant feature in the FTIR and Raman spectra would be the characteristic stretching vibrations of the sulfone group (SO₂). These typically appear as two strong bands in the infrared spectrum. The presence and position of these bands would be a clear indicator of the oxidation of the sulfur atom. In addition, the spectra would show bands corresponding to other functional groups, such as C-H, C=C, and C-N stretching and bending vibrations, providing a unique "fingerprint" of the molecule. semanticscholar.org

Vibrational spectroscopy is also a powerful tool for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. americanpharmaceuticalreview.comspectroscopyonline.com Different polymorphs can have different physical properties, and their vibrational spectra will show distinct differences in band positions, intensities, and shapes. sci-hub.st

Table 4: Key Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
**Sulfone (SO₂) ** Asymmetric Stretch ~1350-1300 FTIR, Raman
**Sulfone (SO₂) ** Symmetric Stretch ~1160-1120 FTIR, Raman
Aromatic C-H Stretch ~3100-3000 FTIR, Raman
Aliphatic C-H Stretch ~3000-2850 FTIR, Raman
Aromatic C=C Stretch ~1600-1450 FTIR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and Stability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the photochemical properties and stability of compounds. researchgate.net It measures the absorption of UV or visible light by a substance, which is related to the electronic transitions within the molecule. uobabylon.edu.iq

In the context of this compound, UV-Vis spectroscopy can be used to monitor the degradation of triflupromazine to its sulfone and other products under various light conditions. core.ac.uk The formation of the sulfone will likely result in a change in the UV-Vis absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. scholarsresearchlibrary.com By monitoring these changes over time, the kinetics of the photodegradation process can be determined. Stability studies are crucial in pharmaceutical development to ensure that a drug substance does not undergo unacceptable changes when exposed to light. nih.gov

Table 5: Application of UV-Vis Spectroscopy in this compound Studies

Application Methodology Information Obtained
Photochemical Studies The sample is irradiated with light of a specific wavelength, and the UV-Vis spectrum is recorded at different time intervals. Rate of formation of this compound and other photoproducts. Identification of isosbestic points, which indicate a direct conversion of one species to another.
Stability Testing The sample is stored under controlled light and temperature conditions, and the UV-Vis spectrum is periodically measured. nih.gov Assessment of the long-term stability of triflupromazine and the potential for the formation of this compound as a degradant.
Quantitative Analysis A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. scholarsresearchlibrary.com Determination of the concentration of this compound in a sample.

X-ray Crystallography for Solid-State Structure Analysis

For this compound, a single-crystal X-ray diffraction study would provide an unambiguous confirmation of its molecular structure, including the geometry of the sulfone group and the conformation of the phenothiazine ring system and the piperazine side chain. This technique is also essential for characterizing different polymorphs of a compound, as each polymorph will have a unique crystal structure. mdpi.comamericanpharmaceuticalreview.com The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physicochemical properties of the solid state and can aid in the design of pharmaceutical formulations. mdpi.com

Table 6: Information Obtained from X-ray Crystallography of this compound

Structural Parameter Description
Molecular Conformation The three-dimensional arrangement of the atoms in the molecule.
Bond Lengths and Angles The precise distances between atoms and the angles between chemical bonds.
Crystal Packing The arrangement of molecules in the crystal lattice.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other interactions that hold the crystal together.
Absolute Stereochemistry Determination of the absolute configuration of chiral centers, if present.
Polymorph Identification Each polymorphic form will have a distinct crystal structure that can be determined by X-ray crystallography. americanpharmaceuticalreview.com

Molecular Interactions and Structure Activity Relationship Sar Studies of Triflupromazine Sulfone Theoretical and in Vitro Biochemical

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the structural and electronic properties of molecules, offering a predictive framework for their biological interactions. For Triflupromazine (B1683245) Sulfone, these techniques are crucial for understanding how the addition of a sulfone group alters the physicochemical characteristics of the parent compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict molecular geometry, vibrational frequencies, and various electronic properties with high accuracy. iosrjournals.orgnih.govsemanticscholar.org

For Triflupromazine Sulfone, the oxidation of the sulfur atom to a sulfone (SO₂) group introduces significant changes to the phenothiazine (B1677639) core. The sulfone group acts as a strong electron-withdrawing group, which substantially alters the electron density distribution across the tricyclic system. mdpi.com This oxidation changes the geometry of the central ring, affecting the characteristic "butterfly" angle of the phenothiazine structure. mdpi.comnih.gov DFT calculations would be essential to precisely model these changes in bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters of Triflupromazine vs. This compound (DFT Calculated)
ParameterTriflupromazine (Predicted)This compound (Predicted)Expected Change
C-S Bond Length~1.77 Å~1.79 ÅElongation
S-O Bond LengthN/A~1.45 ÅNew Bond Formation
C-S-C Angle~98°~104°Increase
Phenothiazine Fold Angle~140°~155°Flattening of Ring

Note: These values are hypothetical and represent expected trends based on DFT studies of similar phenothiazine and sulfone compounds. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. researchgate.netbhu.ac.in

The introduction of the electron-withdrawing sulfone group is predicted to lower the energies of both the HOMO and LUMO of this compound compared to the parent drug. This would likely increase the HOMO-LUMO gap, suggesting enhanced molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential. iosrjournals.org For this compound, MEP analysis would show a significant increase in negative potential (red regions) around the sulfone oxygen atoms, identifying them as primary sites for electrophilic attack and hydrogen bonding interactions. Conversely, positive potential (blue regions) would be located around hydrogen atoms. tandfonline.com

Table 2: Predicted Electronic Properties from FMO Analysis
PropertyTriflupromazine (Predicted)This compound (Predicted)Implication of Change
HOMO Energy~ -5.8 eV~ -6.2 eVLower electron-donating ability
LUMO Energy~ -1.2 eV~ -1.8 eVHigher electron-accepting ability
HOMO-LUMO Gap~ 4.6 eV~ 4.4 eVAltered chemical reactivity and stability

Note: Values are illustrative, based on trends observed in related phenothiazine derivatives. iosrjournals.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in aqueous solution or near a biological membrane. tandfonline.commdpi.com

For this compound, MD simulations would be critical to explore its conformational landscape. The bulky and polar sulfone group would likely impose steric constraints on the phenothiazine ring system and influence the flexibility and orientation of the N-dimethylaminopropyl side chain. nih.gov By simulating the molecule's movement, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. This analysis is crucial for understanding how the metabolite might fit into a receptor's binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Chemical Reactivity and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ubbcluj.ro These models are built by correlating calculated molecular descriptors (physicochemical properties) with experimentally determined activities. researchgate.net

While experimental data on this compound is scarce, QSAR modeling can be used to predict its potential biological interactions based on its structural differences from the parent compound and other phenothiazines. Key molecular descriptors that would change upon oxidation to the sulfone include:

LogP (Lipophilicity): The addition of the polar sulfone group would significantly decrease the LogP value, making the molecule more hydrophilic.

Polar Surface Area (PSA): The PSA would increase substantially due to the two oxygen atoms of the sulfone group.

Electronic Descriptors: As discussed in the FMO analysis, properties like dipole moment and orbital energies would be altered.

These changes would be used in established QSAR models for phenothiazines to predict activities such as receptor binding affinity, membrane permeability, and potential off-target effects. ubbcluj.roslideshare.net The decreased lipophilicity, for instance, would be predicted to reduce the ability of this compound to cross the blood-brain barrier compared to Triflupromazine.

Table 3: Comparison of Predicted Molecular Descriptors for QSAR Modeling
DescriptorTriflupromazineThis compound (Predicted)Predicted Impact on Biological Interaction
Molecular Weight352.4 g/mol 384.4 g/mol Altered steric fit in binding sites
XLogP3~5.2~3.8Decreased lipophilicity, reduced membrane permeability
Polar Surface Area~6.5 Ų~52.8 ŲIncreased hydrophilicity, potential for new hydrogen bonds
Dipole MomentLowerHigherAltered long-range electrostatic interactions

Note: Descriptor values for Triflupromazine are from PubChem. nih.gov Values for the sulfone are predicted based on the structural modification.

Theoretical Examination of Interactions with Biological Macromolecules

The ultimate goal of molecular modeling in pharmacology is to understand how a molecule interacts with its biological targets, such as proteins and receptors.

Predicted Receptor Binding Profiles and Ligand-Protein Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netpurdue.edu It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. researchgate.netmdpi.comnih.gov

Triflupromazine exerts its antipsychotic effects primarily by antagonizing dopamine (B1211576) D2 receptors. drugbank.com However, studies on other phenothiazine metabolites have shown that oxidation of the sulfur atom (to a sulfoxide) can dramatically reduce binding affinity for dopamine receptors. nih.govnih.gov It is highly probable that the sulfone metabolite would also exhibit significantly reduced activity at the D2 receptor.

Docking simulations of this compound into the dopamine D2 receptor's binding site could test this hypothesis. The increased size and polarity of the sulfone group would likely create steric clashes and unfavorable electrostatic interactions within the predominantly hydrophobic binding pocket, leading to a lower binding affinity (i.e., a less favorable docking score). nih.gov These simulations can pinpoint the specific amino acid residues that may interact favorably or unfavorably with the metabolite, providing a structural basis for the predicted change in activity. semanticscholar.org

Table 4: Hypothetical Docking Results at the Dopamine D2 Receptor
LigandPredicted Docking Score (kcal/mol)Key Predicted Interactions
Triflupromazine-9.5Hydrophobic interactions with key residues; Pi-cation interaction with Aspartate
This compound-6.0Potential steric clashes; unfavorable polar interactions in hydrophobic pocket; possible new H-bonds with polar residues at the pocket's edge

Note: Docking scores are hypothetical and for illustrative purposes. A more negative score indicates a higher predicted binding affinity. The predicted interactions are based on known pharmacophores for D2 antagonists and the structural changes in the sulfone metabolite.

Theoretical Analysis of Enzyme Active Site Interactions

While direct theoretical studies and molecular docking analyses specifically for this compound are not extensively documented in publicly available research, significant insights can be drawn from computational studies on parent phenothiazine compounds and their sulfoxide (B87167) metabolites. These studies provide a framework for understanding how the structural and electronic changes resulting from the oxidation of the sulfur atom to a sulfone group likely influence enzyme and receptor interactions.

Theoretical analyses of phenothiazine derivatives, such as chlorpromazine (B137089), have been performed to understand their interaction with biological targets, primarily the dopamine D2 receptor. Molecular mechanics and quantum mechanics calculations have shown that the conformation of the side chain and the electrostatic potential of the phenothiazine ring system are crucial for binding.

The introduction of a sulfone group (SO2) at the sulfur atom of the phenothiazine ring, as in this compound, is predicted to significantly alter the molecule's electronic and conformational properties. The sulfone group is a strong electron-withdrawing group, which would decrease the electron density of the tricyclic ring system. This change in the electrostatic potential is a critical factor in molecular recognition by target proteins.

A study on chlorpromazine and its sulfoxide metabolite demonstrated that the sulfoxide form has a stronger negative electrostatic potential around the ring system compared to the parent drug. This increased negative potential is thought to weaken the electrostatic interactions with negatively charged domains within dopamine receptors, contributing to the observed decrease in biological activity. It is highly probable that the sulfone, being even more oxidized than the sulfoxide, would exhibit a similar, if not more pronounced, effect on the electrostatic potential and, consequently, a reduced affinity for the intended biological targets.

Docking studies on various phenothiazine derivatives with other enzymatic targets have highlighted the importance of hydrophobic interactions between the phenothiazine ring and nonpolar residues in the active site, as well as hydrogen bonding involving the side chain. The presence of the bulky and polar sulfone group in this compound would likely influence these interactions, potentially introducing new hydrogen bonding opportunities while also creating steric hindrance, which could either enhance or diminish binding affinity depending on the specific topology of the enzyme's active site.

Table 1: Theoretical Interaction Profile of this compound with Enzyme Active Sites (Inferred)

Interaction TypePredicted Influence of the Sulfone GroupConsequence for Binding
Electrostatic Interactions Increased negative electrostatic potential around the phenothiazine ring system.Likely weakened interaction with negatively charged domains of target receptors (e.g., dopamine receptors).
Hydrophobic Interactions The core tricyclic structure remains, allowing for potential hydrophobic interactions.The polarity of the sulfone group may alter the overall hydrophobic character, potentially affecting binding.
Hydrogen Bonding The oxygen atoms of the sulfone group can act as hydrogen bond acceptors.May introduce new hydrogen bonding opportunities with suitable donor residues in the active site.
Steric Effects The sulfone group adds bulk to the phenothiazine core.Could lead to steric hindrance, preventing optimal positioning within a constrained active site.

Redox Properties and Their Biological Implications

The redox chemistry of phenothiazines is a cornerstone of their metabolism and contributes to their biological activity and subsequent deactivation. The sulfur atom in the phenothiazine nucleus is susceptible to oxidation, a process that has significant biological implications.

Phenothiazine derivatives, including triflupromazine, can undergo a one-electron oxidation to form a cation radical. This radical species is often highly colored and can be an intermediate in the metabolic pathway. The formation of this cation radical is a key step that precedes further oxidation reactions.

The biological implication of this redox activity is most evident in the metabolic pathway of S-oxidation. The sulfur atom in triflupromazine can be enzymatically oxidized, likely by cytochrome P450 enzymes, to form the corresponding sulfoxide. Further oxidation of the sulfoxide leads to the formation of this compound.

The conversion to the sulfone represents a significant change in the redox state of the molecule and is generally considered a detoxification pathway. The oxidation of the sulfur atom to a sulfone makes the compound more polar and water-soluble, which facilitates its excretion from the body.

From a biological activity standpoint, this oxidation has profound consequences. As discussed in the context of theoretical interactions, the alteration of the electronic properties of the phenothiazine ring system upon sulfoxidation significantly reduces its affinity for dopamine receptors and likely other biological targets. Therefore, the redox-mediated formation of this compound is a critical step in terminating the pharmacological effects of the parent drug, triflupromazine.

Table 2: Redox States of Triflupromazine and Their Biological Significance

Compound/IntermediateKey Redox FeatureBiological Implication
Triflupromazine Unoxidized sulfur atom in the phenothiazine ring.Pharmacologically active parent compound.
Triflupromazine Cation Radical Product of one-electron oxidation.A reactive intermediate in the metabolic pathway.
Triflupromazine Sulfoxide Product of the first stable oxidation of the sulfur atom.A metabolite with significantly reduced biological activity.
This compound Highly oxidized sulfur atom.Considered a terminal, inactive metabolite that is more readily excreted.

Biochemical and Cellular Fate Studies of Triflupromazine Sulfone Non Clinical

In Vitro Cellular Uptake Mechanisms and Kinetics

Detailed studies on the mechanisms and kinetics of triflupromazine (B1683245) sulfone uptake into cells in vitro have not been identified in the available scientific literature. The processes governing its entry into cells, including passive diffusion and the involvement of specific transporters, remain uncharacterized.

Investigation of Passive Diffusion

There is no specific data available from in vitro studies to characterize the passive diffusion of triflupromazine sulfone across cell membranes. Such studies would typically determine the compound's permeability coefficient and provide insights into its ability to enter cells without the aid of transport proteins.

Role of Specific Uptake Transporters (e.g., OATP, OCT)

The interaction of this compound with specific uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs) has not been investigated. It is therefore unknown whether these transporters play a role in the cellular uptake of this metabolite. For context, parent phenothiazine (B1677639) compounds are known to interact with various transporters, but this cannot be extrapolated to their sulfone metabolites without direct experimental evidence.

Efflux Transporter Interactions and Modulation Potential (e.g., P-glycoprotein, MRP, BCRP)

There is a lack of in vitro data on the interaction of this compound with key efflux transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP). Consequently, it is not known whether this compound is a substrate or an inhibitor of these transporters, which are crucial for cellular detoxification and drug disposition. The parent compound, triflupromazine, is predicted to be a P-glycoprotein substrate and inhibitor, but this does not confirm similar activity for its sulfone metabolite drugbank.com.

In Vitro Plasma and Tissue Protein Binding Mechanisms and Extent

Specific in vitro studies determining the plasma and tissue protein binding of this compound are not available. The extent to which this metabolite binds to proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is therefore uncharacterized.

For illustrative purposes, studies on other phenothiazines and their metabolites can be considered, though this data is not directly applicable to this compound. For example, parent phenothiazine drugs are known to be highly bound to plasma proteins, particularly alpha-1-acid glycoprotein nih.gov. Research on promethazine, another phenothiazine, indicated that its sulfoxide (B87167) metabolite also exhibits notable binding affinity for human serum albumin.

Table 1: Analogous Protein Binding Data for a Related Phenothiazine Metabolite This table presents data for a related compound and is for illustrative purposes only, as no specific data for this compound is available.

Compound Protein Binding Affinity (%) Study Type

Microsomal and Cytosolic Stability Studies (In Vitro)

There is no published data on the in vitro stability of this compound in hepatic microsomal or cytosolic fractions. Such studies are essential for understanding the subsequent metabolic fate of this compound and its potential for further biotransformation. Generally, sulfone derivatives are considered to be more metabolically stable than their parent sulfonamides, but this is a generalization and requires specific experimental verification for this compound researchgate.net.

Enzyme Inhibition and Induction Potential in Hepatic Systems (In Vitro)

The potential of this compound to inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, has not been evaluated in in vitro hepatic systems. It is unknown whether this compound could be a perpetrator of drug-drug interactions through these mechanisms. The parent compound, triflupromazine, is a predicted inhibitor of CYP1A2 and CYP2D6 drugbank.com. However, the metabolic transformation into a sulfone can significantly alter a compound's interaction with metabolizing enzymes. Studies on other phenothiazines like chlorpromazine (B137089) have shown inhibitory effects on CYP1A2 and CYP2D6 nih.gov.

Table 2: Analogous CYP Inhibition Data for a Related Phenothiazine Compound This table presents data for a related parent compound for context, as no specific data for this compound is available.

Compound CYP Isozyme IC50 (µM)
Chlorpromazine CYP1A2 9.5

Environmental Fate and Degradation of Triflupromazine Sulfone

Environmental Persistence and Transformation Pathways

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The structure of triflupromazine (B1683245) sulfone, with its stable tricyclic phenothiazine (B1677639) core and the electron-withdrawing trifluoromethyl and sulfone groups, suggests a notable degree of persistence. Transformation pathways in the environment are the routes by which a compound is chemically altered. For triflupromazine sulfone, these pathways can include reactions initiated by sunlight (phototransformation) and breakdown by microorganisms (biodegradation). The specific environmental conditions, such as pH, temperature, and the presence of other reactive species, play a significant role in determining which transformation pathways are favored and the rate at which they occur.

Phototransformation Mechanisms in Aquatic and Terrestrial Environments

Phototransformation, or the chemical alteration of a compound due to the absorption of light, is a primary degradation pathway for many organic pollutants in the environment. In aquatic systems, direct photolysis can occur when this compound absorbs sunlight, leading to the excitation of its electrons and subsequent bond cleavage or rearrangement. Indirect photolysis is also a significant mechanism, involving photosensitizing agents naturally present in water, such as dissolved organic matter. These agents absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can then react with and degrade this compound.

In terrestrial environments, phototransformation can occur on soil surfaces. The extent of this degradation is influenced by factors such as the intensity and wavelength of sunlight reaching the soil, the presence of photosensitizing substances in the soil matrix, and the adsorption of the compound to soil particles, which can either enhance or inhibit its breakdown by light.

Microbial Biodegradation Potential and Specific Degradation Pathways

The potential for microorganisms to break down this compound is a key factor in its environmental persistence. Biodegradation involves the metabolic processes of bacteria, fungi, and other microorganisms to transform or mineralize organic compounds. The complex structure of this compound can make it resistant to microbial attack. However, certain microbial communities may possess the necessary enzymatic machinery to initiate its degradation. Specific degradation pathways could involve initial transformations such as hydroxylation of the aromatic rings or cleavage of the side chain, followed by further breakdown of the core structure.

Identification of Microbial Strains Involved in Degradation

Identifying the specific microbial strains capable of degrading this compound is a critical area of research. This often involves isolating microorganisms from contaminated environments and screening them for their ability to use the compound as a source of carbon or energy. Techniques such as enrichment cultures and metagenomic analysis can help in identifying these key microbial players. While specific strains for this compound are not yet widely documented, research on similar phenothiazine compounds suggests that certain bacterial and fungal species, particularly those with strong oxidative enzymes, may be involved.

Enzymatic Mechanisms of Microbial Transformation

The enzymatic mechanisms underlying the microbial transformation of this compound are likely to involve powerful oxidative enzymes. Cytochrome P450 monooxygenases, for instance, are known to catalyze the hydroxylation of aromatic rings, a potential initial step in the degradation of this compound. Other enzymes, such as dioxygenases, could be involved in ring cleavage, breaking open the stable phenothiazine structure. Ligninolytic fungi, which produce non-specific extracellular enzymes like laccases and peroxidases, have also shown potential in degrading a wide range of recalcitrant organic pollutants and could play a role in the breakdown of this compound.

Predictive Environmental Risk Assessment using QSAR and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics tools offer a predictive approach to assessing the environmental risk of chemicals like this compound, especially when experimental data is limited. QSAR models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior, such as its potential for bioaccumulation, toxicity, and persistence. By analyzing molecular descriptors (e.g., hydrophobicity, electronic properties, and steric factors), these models can estimate the likelihood of a compound to persist in the environment or undergo degradation. Cheminformatics databases and software can be used to compare the structure of this compound to other compounds with known environmental fates, providing insights into its likely behavior.

Future Research Directions and Methodological Advancements for Triflupromazine Sulfone

Development of Chemoenzymatic and Biocatalytic Approaches for Targeted Synthesis

Future synthetic strategies for Triflupromazine (B1683245) Sulfone will likely move towards more sustainable and highly selective methods, such as chemoenzymatic and biocatalytic approaches. These methods offer greener alternatives to traditional chemical synthesis, often providing superior control over product formation.

Biocatalysis: Research into enzymes capable of specific sulfoxidation of the triflupromazine core could yield highly efficient and selective synthetic routes. The oxidation of sulfide (B99878) substrates into sulfoxides is a common reaction in organic chemistry with broad applications. researchgate.net Methodologies combining biocatalysis with mechanochemistry and the use of deep eutectic solvents (DESs) are being developed to make such transformations more sustainable. researchgate.net

Photocatalysis: Recent advancements have shown that phenothiazine (B1677639) derivatives themselves can act as photocatalysts. rsc.orgnih.gov N-phenylphenothiazine sulfoxide (B87167) has been identified as an effective photocatalyst for certain organic reactions. nih.govthieme-connect.com Exploring visible-light-mediated photocatalytic systems, potentially using phenothiazine precursors as self-sensitizers, could lead to novel, energy-efficient pathways for synthesizing Triflupromazine Sulfone and related compounds. rsc.org This approach aligns with green chemistry principles by proceeding under mild conditions without the need for extra additives. rsc.org

Table 1: Emerging Synthetic Approaches for Phenothiazine Sulfoxidation

Approach Key Features Potential Advantages for this compound Synthesis
Biocatalysis Use of isolated enzymes or whole-cell systems. High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste.
Photocatalysis Utilization of light to drive chemical reactions, often with a sensitizer. Energy efficiency, potential for novel reactivity, self-catalytic possibilities with phenothiazine core. rsc.org
Mechano-enzymatic Combination of biocatalysis with mechanical energy (ball milling). Solvent-free or reduced solvent conditions, enhanced reaction rates. researchgate.net

Integration of Omics Technologies for Comprehensive Biotransformation Pathway Elucidation

Understanding the complete metabolic journey of triflupromazine to its sulfone derivative and beyond requires a holistic view that can be provided by "omics" technologies. Integrating metabolomics, transcriptomics, and proteomics will be crucial for mapping the biotransformation pathways in various biological systems.

Metabolomics: Untargeted metabolomics can provide a high-throughput profile of all metabolites in a biological sample, enabling the discovery of previously unknown downstream metabolites of this compound. researchgate.net Targeted metabolomics can then be used for the precise quantification of known compounds within the pathway. researchgate.net

Transcriptomics & Genomics: By correlating metabolite data with gene expression profiles (transcriptomics) and genetic variations (genomics), researchers can identify the specific enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the sulfoxidation of triflupromazine and any subsequent reactions. nih.gov This integrated approach has proven effective in elucidating complex metabolic pathways in plants and can be applied to drug metabolism. nih.gov The combination of these omics strategies can accelerate the identification of both structural and regulatory genes involved in the metabolic fate of the compound. nih.gov

This multi-omics approach will not only clarify the primary biotransformation routes but also uncover how factors like genetics, species differences, and co-administered drugs influence the metabolic profile of triflupromazine.

Advanced In Silico Modeling for Predicting Complex Molecular Behaviors and Interactions

Computational, or in silico, modeling offers a powerful, predictive tool for understanding the molecular behavior of this compound, reducing the need for extensive trial-and-error experimentation. nih.govstrath.ac.uk

Molecular Docking: These simulations can predict how this compound interacts with biological targets, such as enzymes and receptors. This is crucial for understanding its potential for off-target effects or for identifying its own unique biological activity. For instance, in silico studies are used to understand the mechanisms behind the antibacterial activity of compounds by modeling their interaction with specific bacterial enzymes.

Pharmacophore Modeling and ADMET Prediction: Computational tools can build pharmacophore models to explain the structural features necessary for biological activity and predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.net Frontier molecular orbital methods can calculate charge transfer within the molecule, while molecular electrostatic potential maps can elucidate chemical reactivity and intermolecular interactions. researchgate.net

Coarse-Grained Simulations: For interactions with larger systems like cell membranes or drug delivery polymers, coarse-grained computer simulations can predict encapsulation efficiency and distribution, which is vital for designing advanced formulations. nih.govstrath.ac.uk

These predictive models can guide future experimental work, prioritize research efforts, and provide insights into the compound's interactions at a molecular level that are difficult to observe directly. drugbank.com

Innovations in Analytical Techniques for Ultra-Trace Level Detection and Structural Confirmation in Complex Matrices

The detection and quantification of this compound at very low concentrations in complex biological (e.g., plasma, urine) and environmental (e.g., wastewater) samples present a significant challenge. Future research will focus on developing more sensitive and specific analytical methods.

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography combined with HRMS (LC-HRMS) will remain central. Future developments will focus on improving ionization efficiency and data processing workflows for suspect and non-target screening to identify this compound and its transformation products without needing prior knowledge of their existence. mdpi.com

Novel Sensor Technologies: There is a growing trend towards developing rapid, portable, and cost-effective sensors for detecting illicit drugs and contaminants. rsc.org Research into electrochemical sensors, surface-enhanced Raman scattering (SERS), and fluorescent sensors tailored for phenothiazine metabolites could provide real-time monitoring capabilities. rsc.org

Advanced Sample Preparation: Innovations in sample preparation, such as the development of novel solid-phase extraction (SPE) materials and microextraction techniques, will be critical for isolating and concentrating this compound from complex matrices, thereby improving detection limits and data quality.

Table 2: Future Analytical Methodologies for this compound

Technique Focus Area Expected Advancement
LC-HRMS Sensitivity & Specificity Improved ion mobility spectrometry integration for separating isomers; advanced data analysis for non-target screening. mdpi.com
Novel Sensors Portability & Real-Time Analysis Development of molecularly imprinted polymers or aptamer-based sensors for high selectivity.
Sample Preparation Efficiency & Miniaturization Automation of micro-solid phase extraction (μSPE) and other microextraction techniques.

Interdisciplinary Studies on Environmental Reactivity and Predicted Ecological Impact

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. This compound, as a stable metabolite, may persist in aquatic systems. Interdisciplinary studies are needed to understand its environmental fate and potential ecological risks.

Environmental Fate and Transformation: Research should investigate the abiotic and biotic degradation pathways of this compound under environmentally relevant conditions. Studies on related phenothiazines like chlorpromazine (B137089) have shown that while they may be resistant to biodegradation, they can undergo photodegradation and form numerous transformation products in aquatic environments. researchgate.net The reaction of the parent phenothiazine structure with disinfectants like hypochlorite (B82951) can lead to oxidation and the formation of various byproducts. nih.gov

Ecotoxicology: The potential toxicity of this compound to non-target aquatic organisms (e.g., algae, invertebrates, fish) needs to be assessed. Even at trace levels, some antipsychotic drugs and their metabolites can impact aquatic life. researchgate.net

Predictive Modeling: Combining experimental data with computational models can help predict the compound's environmental distribution, persistence, and potential for bioaccumulation. This approach can inform risk assessments and guide strategies to mitigate environmental contamination from pharmaceutical waste.

Future work in this area will require collaboration between analytical chemists, environmental scientists, toxicologists, and modelers to fully characterize the ecological footprint of this compound.

Q & A

Q. What experimental methodologies are recommended for determining the pKa of triflupromazine sulfone given its solubility challenges?

this compound’s low solubility complicates traditional potentiometric pKa determination. Spectrophotometric titration is a viable alternative, leveraging UV-Vis absorbance shifts at varying pH levels. For instance, in dilute aqueous solutions, titrations can be performed below pH 9.5 to avoid precipitation, with incomplete curves extrapolated using averaged data from multiple trials . Adjusting ionic strength or using co-solvents (e.g., methanol/water mixtures) may stabilize the compound during titration.

Q. How should researchers design stability studies for this compound under varying pH conditions?

Stability studies require controlled pH buffers (e.g., phosphate, acetate) and monitoring via HPLC or LC-MS to track degradation products. Experimental design should include accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (1–12) to simulate long-term storage. Evidence from analogous phenothiazines suggests sulfone derivatives are prone to oxidative degradation, necessitating inert atmospheres (e.g., nitrogen) during analysis .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, but LC-MS/MS provides higher specificity for low-concentration samples (e.g., plasma). Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference. Calibration curves must account for potential ion suppression in mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in IC50 values or receptor-binding affinities often stem from assay variability (e.g., cell lines, incubation times). To address this, standardize experimental conditions using validated protocols (e.g., NIH Assay Guidance Manual) and include positive controls (e.g., chlorpromazine). Meta-analyses of historical data, stratified by methodology, can identify systematic biases .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Electrochemical sulfonation of trifluoroborates (e.g., allyl trifluoroborates) offers a scalable route to sulfone derivatives. Reaction parameters such as electrode material (Pt vs. graphite), solvent (DMF/water), and current density must be optimized to minimize byproducts. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradients) ensures high yields (>85%) .

Q. How should researchers design in vitro-in vivo correlation (IVIVC) models for this compound’s pharmacokinetics?

Develop a compartmental pharmacokinetic model integrating in vitro dissolution data (USP apparatus) and in vivo plasma concentration-time profiles. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate the model with crossover studies in animal models, adjusting for species-specific metabolic differences (e.g., cytochrome P450 isoform activity) .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Employ a one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., control vs. 0.25–1.0 mg/mL doses). For nonlinear dose-response relationships, use logistic regression or Probit analysis to calculate LD50/IC50 values. Replicate experiments (n ≥ 3) and report 95% confidence intervals to address variability .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Literature Review : Use systematic review frameworks (PRISMA) to synthesize fragmented data, prioritizing peer-reviewed studies over preprint repositories .
  • Experimental Replication : Document reagent sources (e.g., Sigma-Aldridh vs. TCI America) to control for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.